

Exploring the Off-Target Effects of Enrupatinib: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrupatinib (EI-1071) is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key regulator of macrophage and microglia function. While demonstrating a promising safety profile in early clinical trials and high selectivity in preclinical studies, a thorough understanding of its potential off-target interactions is crucial for comprehensive risk assessment and informed clinical development. This technical guide provides a detailed overview of the known and potential off-target effects of Enrupatinib, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing key signaling pathways and experimental workflows.

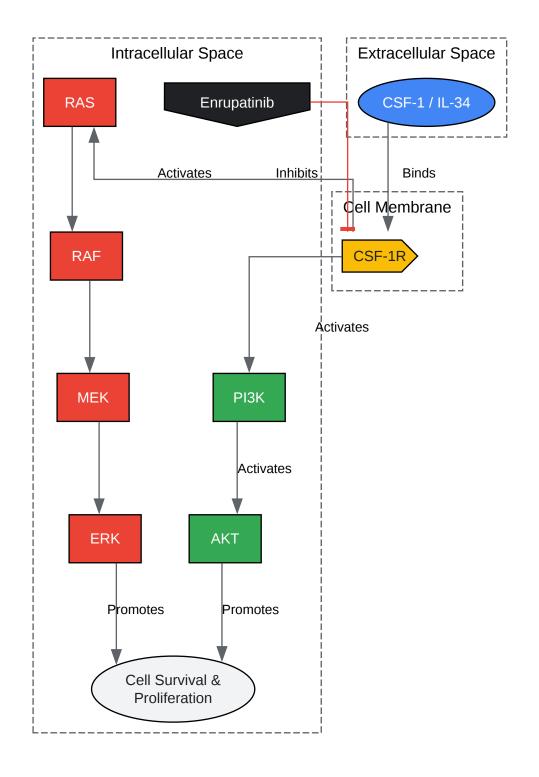
Introduction to Enrupatinib and its Primary Target

Enrupatinib is under development for the treatment of various conditions, including neuroinflammatory diseases like Alzheimer's disease and certain cancers[1][2][3]. Its primary mechanism of action is the inhibition of CSF-1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid cells, including microglia in the central nervous system and tumor-associated macrophages (TAMs) in the tumor microenvironment[4] [5][6]. By inhibiting CSF-1R, **Enrupatinib** can modulate the inflammatory functions of these cells.

The CSF-1R Signaling Pathway



The binding of CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation.



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Figure 1: Simplified CSF-1R Signaling Pathway and Enrupatinib's Point of Intervention.

Off-Target Kinase Profiling of Enrupatinib

A crucial aspect of characterizing any kinase inhibitor is to determine its selectivity across the human kinome. Available data indicates that **Enrupatinib** is a highly selective inhibitor of CSF-1R.

Kinome Scan Data Summary

In a preclinical study presented at the American Association for Cancer Research (AACR) Annual Meeting in 2019, **Enrupatinib** (EI-1071) was evaluated against a panel of 453 kinases. The results demonstrated that **Enrupatinib** has nanomolar potency against CSF-1R, with no significant inhibition of the other kinases tested[6][7]. This high degree of selectivity is a key feature of the drug candidate.

Selectivity Against Homologous Kinases

While comprehensive quantitative data from the full kinome scan is not publicly available, the 2019 AACR presentation provided qualitative data on **Enrupatinib**'s selectivity against closely related kinases, which are often the most likely off-targets for kinase inhibitors.

Kinase Target	Primary Family	Selectivity vs. CSF-1R
CSF-1R	Type III RTK	Primary Target
c-Kit	Type III RTK	>100-fold
Flt3	Type III RTK	>450-fold
PDGFRα	Type III RTK	>220-fold
PDGFRβ	Type III RTK	>6000-fold
Data sourced from Elixiron Immunotherapeutics AACR 2019 Poster Presentation.[6]		

This high selectivity against other members of the type III receptor tyrosine kinase family underscores the specific design of **Enrupatinib**.



Potential Class-Wide Off-Target Effects of CSF-1R Inhibitors

In the absence of significant known off-target kinase activities for **Enrupatinib**, it is valuable to consider the potential for class-wide off-target effects observed with other CSF-1R inhibitors. These effects may not be due to direct kinase inhibition but could be related to the on-target effects in different tissues or cell types.

- Impact on Other Immune Cells: While primarily targeting macrophages and microglia, CSF-1R is also expressed on other hematopoietic cells. Studies with other CSF-1R inhibitors have shown potential effects on T-helper cell differentiation[8].
- Hepatic Effects: A common finding with CSF-1R inhibitors is a transient and asymptomatic elevation of liver enzymes[9]. This is generally considered an on-target effect related to the clearance of these enzymes by Kupffer cells (liver-resident macrophages) and is not typically associated with liver damage[9].
- Periorbital Edema: Some CSF-1R inhibitors have been associated with periorbital edema[9].
 The precise mechanism for this is not fully understood but is considered a class-related effect.

It is important to note that a Phase 1 clinical trial with **Enrupatinib** in healthy volunteers found the drug to be relatively safe, with all treatment-emergent adverse events in the multiple-dosing phase being mild (grade 1) and considered unrelated to the drug[2].

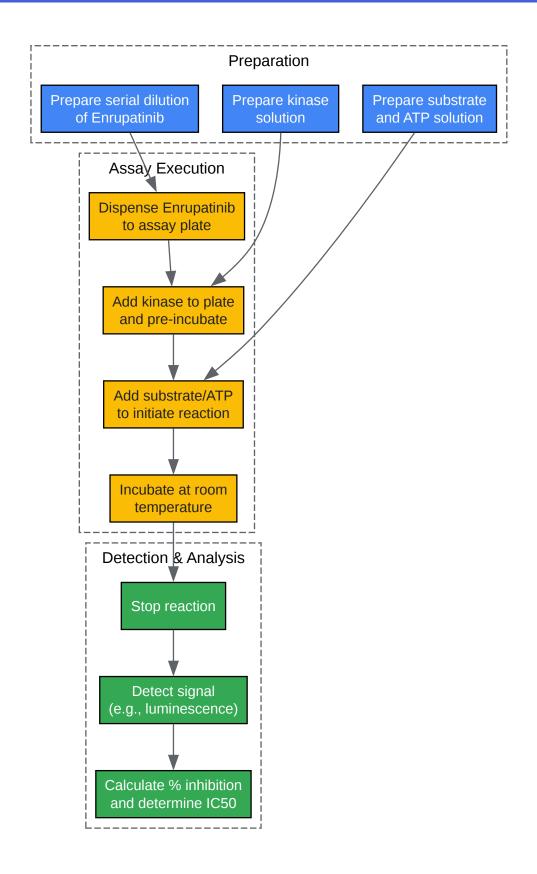
Experimental Protocols

Detailed, specific experimental protocols for the off-target profiling of **Enrupatinib** are not publicly available. However, a general methodology for assessing kinase inhibition is provided below, based on standard industry practices.

Representative Kinase Inhibition Assay Protocol (Biochemical)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.





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Figure 2: General Workflow for a Biochemical Kinase Inhibition Assay.



Materials:

- Purified recombinant kinase
- Specific peptide substrate for the kinase
- Adenosine triphosphate (ATP)
- Enrupatinib (or test compound)
- Assay buffer (e.g., containing MgCl2, DTT, and a buffering agent)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- Multi-well assay plates (e.g., 384-well)
- Plate reader capable of detecting the signal (e.g., luminescence)

Procedure:

- Compound Preparation: Prepare a serial dilution of **Enrupatinib** in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
- Reaction Setup: a. Add the diluted Enrupatinib to the wells of the assay plate. Include
 positive (no inhibitor) and negative (no enzyme) controls. b. Add the purified kinase to all
 wells except the negative controls. c. Pre-incubate the plate to allow the compound to bind to
 the kinase.
- Initiation of Kinase Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time to allow the enzymatic reaction to proceed.
- Detection: a. Stop the kinase reaction according to the detection kit manufacturer's
 instructions. b. Add the detection reagent, which measures the amount of ADP produced (in
 the case of ADP-Glo™), a direct measure of kinase activity. c. Incubate as required for signal
 development. d. Read the signal on a plate reader.



Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of
 Enrupatinib relative to the positive control. b. Plot the percent inhibition against the
 logarithm of the Enrupatinib concentration and fit the data to a dose-response curve to
 determine the IC50 value.

Conclusion

The available preclinical data strongly suggest that **Enrupatinib** is a highly selective inhibitor of CSF-1R with a favorable off-target profile, particularly within the kinome. Its high selectivity is a desirable characteristic that likely contributes to the good safety profile observed in early clinical studies. While direct, quantitative off-target data is limited in the public domain, the qualitative information indicates a low probability of off-target kinase-mediated effects. The potential for class-wide, on-target-related effects in various tissues should be considered and continued to be monitored in ongoing and future clinical trials. This in-depth analysis provides a foundational understanding of **Enrupatinib**'s selectivity and guides further investigation into its clinical safety and efficacy.

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